molecular formula C10H6Cl2 B155283 1,4-Dichloronaphthalene CAS No. 1825-31-6

1,4-Dichloronaphthalene

Cat. No.: B155283
CAS No.: 1825-31-6
M. Wt: 197.06 g/mol
InChI Key: JDPKCYMVSKDOGS-UHFFFAOYSA-N
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Description

1,4-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its use in various industrial applications and as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,4-Dichloronaphthalene are not fully understood. It has been studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by gas chromatography-mass spectrometry (GC-MS), and a series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .

Cellular Effects

It is known that polychlorinated naphthalenes (PCNs), including this compound, can travel long distances and build up in the bodies of plants and animals, causing a danger to human health and environment .

Molecular Mechanism

It is known that the degradation of this compound may not remove the chloride ions during the processes and the metabolites may not benefit the bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound was studied with initial concentrations of 10 mg/L and 20 mg/L . The results showed that 98% removal could be achieved within 48 hours at an initial this compound concentration of 10 mg/L . It took 144 hours to reach the same degradation efficiency at an initial concentration of 20 mg/L .

Metabolic Pathways

The metabolic degradation of this compound was studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by GC-MS . A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 4 positions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where naphthalene is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of naphthalene.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated naphthalene derivatives.

Scientific Research Applications

1,4-Dichloronaphthalene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is conducted to explore its potential use in drug development and as a precursor for medicinal compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

1,4-Dichloronaphthalene can be compared with other chlorinated naphthalenes, such as:

    1,2-Dichloronaphthalene: Chlorine atoms are substituted at the 1 and 2 positions.

    1,3-Dichloronaphthalene: Chlorine atoms are substituted at the 1 and 3 positions.

    2,3-Dichloronaphthalene: Chlorine atoms are substituted at the 2 and 3 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the chlorine atoms affects the compound’s electron distribution and steric hindrance, making it distinct from other isomers.

Properties

IUPAC Name

1,4-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPKCYMVSKDOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061999
Record name 1,4-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
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CAS No.

1825-31-6
Record name 1,4-Dichloronaphthalene
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Record name 1,4-Dichloronaphthalene
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Record name 1,4-DICHLORONAPHTHALENE
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Record name Naphthalene, 1,4-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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